4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-ethoxyaniline under specific conditions to form the imine linkage . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the imine formation .
Chemical Reactions Analysis
4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic residues in proteins, thereby modulating their activity . The phenolic group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol can be compared with other similar compounds, such as:
4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
4-bromo-2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: The presence of a hydroxy group instead of an ethoxy group can influence its hydrogen bonding capabilities and overall stability.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding characteristics .
Properties
IUPAC Name |
4-bromo-2-[(2-ethoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-15-6-4-3-5-13(15)17-10-11-9-12(16)7-8-14(11)18/h3-10,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWQBRBGANFCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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